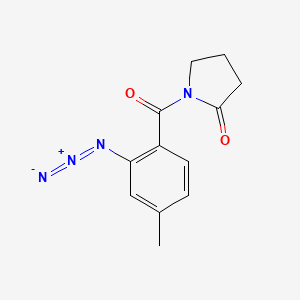
1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with an azido group and a methylbenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate acyclic precursors.
Introduction of the Azido Group: The azido group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion.
Attachment of the Methylbenzoyl Group: The methylbenzoyl group can be attached through acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling azides, which can be hazardous.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the azido group to an amine group.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Sodium azide (NaN₃) is commonly used for introducing the azido group through nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Azido-4-methylbenzoyl)pyrrolidin-2-one involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in bioconjugation and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the azido and methylbenzoyl groups.
1-(2-Azido-4-methylbenzoyl)pyrrolidine: Similar structure but lacks the carbonyl group in the pyrrolidinone ring.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group compared to pyrrolidin-2-one.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound for scientific studies .
Propiedades
Número CAS |
797751-36-1 |
|---|---|
Fórmula molecular |
C12H12N4O2 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
1-(2-azido-4-methylbenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H12N4O2/c1-8-4-5-9(10(7-8)14-15-13)12(18)16-6-2-3-11(16)17/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
QWFJLWSESOCHMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)N2CCCC2=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















